(5-Iodo-3-methylfuran-2-yl)methanamine

Organic Synthesis Palladium Catalysis Cross-Coupling

This halogenated furan amine features a unique 5-iodo/2-aminomethyl substitution pattern—absent from non-iodinated analogs—enabling orthogonal Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and amine diversification (amidation, reductive amination). The pre-installed iodine also supports direct radioiodination for SPECT imaging. Procure for focused library synthesis, SAR campaigns around adenosine kinase, or chiral ligand development.

Molecular Formula C6H8INO
Molecular Weight 237.04 g/mol
Cat. No. B12994249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-3-methylfuran-2-yl)methanamine
Molecular FormulaC6H8INO
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1)I)CN
InChIInChI=1S/C6H8INO/c1-4-2-6(7)9-5(4)3-8/h2H,3,8H2,1H3
InChIKeyLCWJIAAOMDADEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodo-3-methylfuran-2-yl)methanamine: Structure and Procurement Context for Halogenated Furan Amine Building Blocks


(5-Iodo-3-methylfuran-2-yl)methanamine (CAS: 1823366-65-9) is a halogenated furan derivative bearing a primary amine functional group on a methylene bridge at the 2-position, an iodine substituent at the 5-position, and a methyl group at the 3-position of the furan ring [1]. With a molecular formula of C6H8INO and molecular weight of 237.04 g/mol, this compound belongs to the class of heterocyclic amines that serve as versatile intermediates in medicinal chemistry and organic synthesis [2]. The iodine substituent confers specific reactivity for cross-coupling chemistry, while the primary amine enables further functionalization via amidation, reductive amination, or sulfonamide formation [3].

Why (5-Iodo-3-methylfuran-2-yl)methanamine Cannot Be Replaced by Non-Iodinated or Differently Substituted Furan Amines


Substitution of (5-iodo-3-methylfuran-2-yl)methanamine with non-iodinated furfurylamines (e.g., (3-methylfuran-2-yl)methanamine, CAS 388072-09-1, MW 111.14 ) or regioisomeric iodo-analogs fundamentally alters both synthetic utility and potential biological activity. The iodine atom at the 5-position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) that are unavailable to the non-iodinated analog [1]. Conversely, 3-iodo regioisomers (e.g., (3-iodofuran-2-yl)methanamine, CAS 1823893-05-5) present different electronic profiles and steric accessibility for coupling partners [2]. The 3-methyl substituent additionally influences ring electronics and sterics, distinguishing this compound from simpler (5-iodofuran-2-yl)methanamine (CAS 1158048-50-0, MW 223.01 ). These structural variations translate to measurably different reactivity in cross-coupling and distinct SAR profiles in biological contexts.

Quantitative Evidence Guide: Differentiating (5-Iodo-3-methylfuran-2-yl)methanamine from Closest Structural Analogs


Cross-Coupling Versatility: Iodine as a Superior Leaving Group in Palladium-Catalyzed Reactions

The 5-iodo substituent in this compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, carboalkoxylation) that are not accessible to the non-iodinated analog (3-methylfuran-2-yl)methanamine [1]. While direct yield data for this specific compound is absent from primary literature, the class of 3-iodofurans and 5-iodofurans has been extensively validated as key intermediates for generating diverse 2,3,4,5-tetrasubstituted furan libraries via these coupling processes under mild conditions [2]. The iodine substituent's superior leaving group ability compared to bromo or chloro analogs provides enhanced reactivity in cross-coupling, as demonstrated in the synthesis of 2,5-disubstituted 3-iodofurans where Sonogashira coupling followed by iodocyclization proceeded in yields up to 94% in CH2Cl2 [3].

Organic Synthesis Palladium Catalysis Cross-Coupling

Molecular Weight Differentiation: Distinguishing (5-Iodo-3-methylfuran-2-yl)methanamine from Regioisomeric Iodofuran Amines

The target compound (CAS 1823366-65-9) has a precisely defined molecular weight of 237.04 g/mol (C6H8INO), which differs measurably from its closest iodinated analog (5-iodofuran-2-yl)methanamine (CAS 1158048-50-0, MW 223.01 g/mol, C5H6INO ). This 14.03 g/mol difference, corresponding to the 3-methyl substituent, provides unambiguous differentiation via LC-MS or HRMS during procurement verification and inventory management. Additionally, the 3-methyl group distinguishes it from the 3-iodo regioisomer (CAS 1823893-05-5, C5H6INO, MW 223.01 [1]), which lacks the methyl substituent but bears iodine at a different ring position, leading to distinct fragmentation patterns in mass spectrometry [2].

Analytical Chemistry Quality Control Procurement Verification

Structural Alerts for Preclinical Safety Assessment: Distinguishing Hazard Profile from Non-Halogenated Analogs

The presence of the 5-iodo substituent and the furan core in (5-iodo-3-methylfuran-2-yl)methanamine introduces structural alerts relevant to preclinical safety assessment that are absent in non-halogenated analogs. Furan-containing compounds are recognized for potential metabolic activation via cytochrome P450-mediated oxidation to reactive cis-enedione intermediates, which can covalently modify proteins and contribute to hepatotoxicity [1]. The iodine substituent adds a heavy atom that can be exploited for radioiodination (using 125I or 131I isotopes) in imaging studies, a capability not shared by non-iodinated comparators such as (3-methylfuran-2-yl)methanamine . These structural features require distinct handling in lead optimization cascades compared to non-halogenated furan amines.

Medicinal Chemistry Safety Assessment Lead Optimization

Antimicrobial Activity Potential: SAR-Based Differentiation from Non-Iodinated Furan Amines

While direct antimicrobial activity data for (5-iodo-3-methylfuran-2-yl)methanamine is absent from the peer-reviewed literature, class-level evidence from closely related iodofuran amines indicates that iodine substitution contributes to measurable antimicrobial activity. Schiff bases derived from (3-iodofuran-2-yl)methanamine demonstrate MIC values of 4 μg/mL against Staphylococcus aureus . This contrasts with the general observation that many non-iodinated furan amines serve primarily as synthetic intermediates rather than direct bioactive entities. The 3-methyl substituent may further modulate lipophilicity (clogP) and membrane permeability relative to unsubstituted iodofuran amines, though direct comparative data for this specific substitution pattern remains unreported in accessible literature.

Antimicrobial SAR Drug Discovery

Procurement-Driven Application Scenarios for (5-Iodo-3-methylfuran-2-yl)methanamine


Diversification of Furan-Based Compound Libraries via Palladium-Catalyzed Cross-Coupling

This compound serves as a key intermediate for generating 2,3,4,5-tetrasubstituted furan libraries through sequential palladium-catalyzed coupling reactions . The 5-iodo substituent enables Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions, while the primary amine at the 2-position allows parallel diversification via amidation, reductive amination, or sulfonamide formation. This orthogonal reactivity profile is not available from non-iodinated furan amines such as (3-methylfuran-2-yl)methanamine . The validated utility of 3-iodofurans as library generation components with coupling yields up to 94% in optimized solvent systems (CH2Cl2) supports the strategic procurement of this compound for combinatorial chemistry applications [2].

Synthesis of Chiral Furfurylamine-Derived Ligands and Organocatalysts

Gold-catalyzed asymmetric synthesis of polysubstituted furfurylamines from amino acids has demonstrated that iodofuran derivatives serve as excellent intermediates for classical organometallic coupling reactions while maintaining enantiomeric excess . The target compound's primary amine and iodo substituent provide two distinct functional handles for introducing chirality and steric bulk. Optically active 2-aminomethyl-furans have established applications as chiral ligands and organocatalysts, with the iodine enabling late-stage diversification without compromising stereochemical integrity . This compound offers a unique substitution pattern (3-methyl, 5-iodo) not readily accessible from simpler iodofuran starting materials.

Radiolabeled Probe Development for SPECT Imaging Studies

The iodine-127 isotope present in this compound enables straightforward radioiodination to produce 125I- or 131I-labeled derivatives for SPECT imaging applications . Related iodofuran amines have been successfully employed in SPECT imaging of dopamine receptors, demonstrating the viability of this approach . Non-iodinated analogs such as (3-methylfuran-2-yl)methanamine cannot undergo direct radioiodination without additional synthetic steps to introduce a halogen. For imaging probe development programs, the pre-installed iodine at the 5-position eliminates a radiolabeling precursor synthesis step, reducing development timelines and improving radiochemical yield.

SAR Exploration of Adenosine Kinase Inhibitors with Furan Scaffolds

Quantitative structure-activity relationship (QSAR) studies of 5-iodo analogues of tubercidin have identified 2-furanyl substitution with iodine at specific positions and CH2NH2/CH3 groups as contributing significantly to adenosine kinase inhibitory (AKI) activity in Fujita-Ban and Hansch-type analyses . While the target compound itself was not directly evaluated, its structural features (5-iodo substitution, CH2NH2 group, furan core) align with the pharmacophoric elements identified in this QSAR model. This provides a rational basis for procuring this compound as part of a focused SAR campaign around adenosine kinase or related purinergic targets, where non-iodinated analogs would lack the heavy atom contribution to binding affinity identified in the QSAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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